L-Cystinyl-bis-4-nitroanilide
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Overview
Description
L-Cystinyl-bis-4-nitroanilide is a biochemical compound with the molecular formula C18H20N6O6S2 and a molecular weight of 480.5. It is primarily used in proteomics research and is known for its role as a substrate for measuring cystyl-aminopeptidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystinyl-bis-4-nitroanilide involves the reaction of L-cystine with 4-nitroaniline under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the disulfide bond between the cystine molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually stored at -20°C to preserve its stability.
Chemical Reactions Analysis
Types of Reactions
L-Cystinyl-bis-4-nitroanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of cysteine derivatives.
Substitution: The nitro groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitro groups under mild conditions.
Major Products Formed
The major products formed from these reactions include cysteine derivatives, substituted anilines, and various oxidized forms of the compound .
Scientific Research Applications
L-Cystinyl-bis-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of cystyl-aminopeptidase.
Biology: The compound is used in proteomics research to analyze protein interactions and functions.
Medicine: It is employed in the study of diseases related to cystine metabolism and transport.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
L-Cystinyl-bis-4-nitroanilide exerts its effects by interacting with cystyl-aminopeptidase, an enzyme that cleaves the compound to release 4-nitroaniline. This reaction is used to measure the activity of the enzyme, providing insights into its function and regulation. The molecular targets and pathways involved include the disulfide bond in cystine and the nitro groups in aniline .
Comparison with Similar Compounds
Similar Compounds
L-Cystine bis(N’-methylpiperazide): Known for its stability and efficacy in preventing L-cystine stone formation.
L-Cystine dimethyl ester: Used in similar applications but with different stability and metabolic properties.
Uniqueness
L-Cystinyl-bis-4-nitroanilide is unique due to its specific interaction with cystyl-aminopeptidase and its use as a substrate in enzymatic assays. Its structure, which includes both cystine and nitroaniline components, allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C18H20N6O6S2 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2S)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m1/s1 |
InChI Key |
UDNQCHDHUMEZRM-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@@H](CSSC[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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